molecular formula C12H11BrN4S B11026278 7-(5-Bromothiophen-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromothiophen-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11026278
M. Wt: 323.21 g/mol
InChI Key: YRPXIZRCTXBBOL-UHFFFAOYSA-N
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Description

7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a triazolo-pyrimidine core fused with a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various methods. One efficient approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another method involves a one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for scalability, ensuring high yield and purity, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Mechanism of Action

The mechanism of action of 7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-BROMO-2-THIENYL)-2-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, enhancing its potential as a therapeutic agent and material science component.

Properties

Molecular Formula

C12H11BrN4S

Molecular Weight

323.21 g/mol

IUPAC Name

7-(5-bromothiophen-2-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H11BrN4S/c1-7(2)11-15-12-14-6-5-8(17(12)16-11)9-3-4-10(13)18-9/h3-7H,1-2H3

InChI Key

YRPXIZRCTXBBOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=C(S3)Br

Origin of Product

United States

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